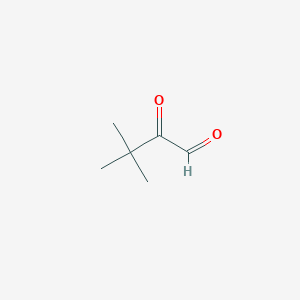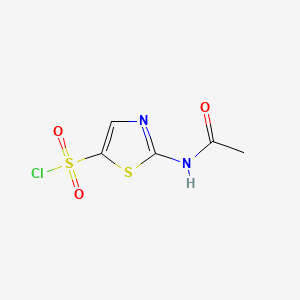
N-Carbamoylsarcosine
Overview
Description
N-Carbamoylsarcosine, also known as CMS, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. This compound is slightly soluble (in water) and a moderately acidic compound (based on its pKa). This compound can be biosynthesized from N-methylglycines.
This compound is the N-carbamoyl derivative of sarcosine. It derives from a member of N-methylglycines. It is a conjugate acid of a N-carbamoylsarcosinate.
Scientific Research Applications
Microbial Degradation of Creatinine
N-Carbamoylsarcosine amidohydrolase, a novel enzyme in the microbial degradation of creatinine, has been characterized in Pseudomonas putida 77. This enzyme efficiently hydrolyzes this compound, along with other N-carbamoyl derivatives, producing ammonia, carbon dioxide, and sarcosine. It shows specificity for methyl group or hydrogen atom on the amino-N atom, suggesting its relevance in nitrogen metabolism in microorganisms (Kim, Shimizu, & Yamada, 1986).
Structural Analysis and Molecular Modeling
The crystal structure of this compound amidase from Thermoplasma acidophilum was resolved, providing insights into the enzyme's substrate binding pattern. Molecular dynamics simulations suggest its selectivity for this compound and the crucial role of zinc ions in substrate binding, highlighting its biochemical significance (Luo et al., 2010).
Enzymatic Reaction Mechanism
A detailed analysis of this compound amidohydrolase from Arthrobacter sp. at 2.0 A resolution revealed its crystal structure and proposed a nucleophilic addition-elimination mechanism for substrate hydrolysis. The active site of the enzyme, involving Cys117, provides a model for studying enzymatic mechanisms in related proteins (Romão et al., 1992).
Enzymes for Creatinine Assay
Research on enzymes involved in creatinine degradation pathway, including this compound amidohydrolase, has been conducted. These enzymes have potential applications in analytical chemistry, particularly in creatinine assays, due to their specificity and efficiency in converting creatinine to simpler compounds like sarcosine (Shimizu, Kim, & Yamada, 1989).
Novel Metabolic Pathway for Creatinine Degradation
A novel metabolic pathway for creatinine degradation in Pseudomonas putida 77, involving this compound, was identified. This pathway suggests the utilization of creatinine as a source of both carbon and nitrogen, with this compound playing a crucial role in this process (Yamada et al., 1985).
Ligand Binding to this compound Amidohydrolase
Crystallographic and fluorescence studies of ligand binding to this compound amidohydrolase from Arthrobacter sp. have provided valuable information about the enzyme's active sites and substrate specificity. This research is significant for understanding the enzyme's function and potential applications in biotechnology (Zajc et al., 1996).
N-Carbamoyl-D-Amino Acid Amidohydrolase Characterization
The purification and characterization of N-carbamoyl-D-amino acid amidohydrolase from Comamonas sp. E222c have been conducted, revealing its specificity for hydrophobic N-carbamoyl-D-amino acids. This enzyme represents a novel N-carbamoylamide amidohydrolase with potential applications in biocatalysis (Ogawa, Shimizu, & Yamada, 1993).
Mechanism of Action
Target of Action
The primary target of N-Carbamoylsarcosine is the enzyme This compound Amidohydrolase . This enzyme is involved in the microbial degradation of creatinine .
Mode of Action
This compound interacts with its target, this compound Amidohydrolase, and is deaminated to sarcosine . This process releases an ammonia molecule .
Biochemical Pathways
This compound is part of a metabolic pathway that starts with creatinine and ends with glycine . This pathway proceeds via N-methylhydantoin, this compound, and sarcosine . This compound is deaminated further to sarcosine by this compound Amidohydrolase .
Pharmacokinetics
It is known that the compound is metabolized by this compound amidohydrolase, an enzyme that is present in various microorganisms .
Result of Action
The action of this compound results in the formation of sarcosine and the release of an ammonia molecule . This is part of a metabolic pathway that ultimately leads to the formation of glycine .
Action Environment
The action of this compound is influenced by the presence of the enzyme this compound Amidohydrolase . This enzyme is found in various microorganisms, suggesting that the action of this compound may be influenced by the microbial environment .
Future Directions
N-Carbamoylsarcosine is deaminated further to sarcosine by this compound amidohydrolase, releasing a second ammonia molecule. In the last step of this pathway, sarcosine is hydrolyzed to glycine and formaldehyde, by either sarcosine dehydrogenase or sarcosine oxidase . This suggests potential future directions in the study of these metabolic pathways.
Biochemical Analysis
Biochemical Properties
N-Carbamoylsarcosine is involved in the degradation of creatinine, where it is converted to sarcosine by the enzyme carbamoylsarcosine amidohydrolase (CSHase). This enzyme functions as an amido hydrolase, catalyzing the hydrolysis of the carbamoyl group of this compound . The interaction between this compound and CSHase is essential for the efficient breakdown of creatinine, highlighting the compound’s role in nitrogen metabolism.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in nitrogen metabolism and cellular stress responses. Additionally, this compound can modulate cell signaling pathways that regulate cell growth and differentiation, thereby impacting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The compound binds to CSHase, leading to the hydrolysis of its carbamoyl group. This enzymatic reaction is crucial for the conversion of this compound to sarcosine, which is further metabolized in the cell. The binding of this compound to CSHase also influences the enzyme’s activity, potentially leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under physiological conditions, but its degradation can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, particularly in pathways related to nitrogen metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance nitrogen metabolism and improve cellular function. At high doses, this compound can exhibit toxic effects, leading to cellular stress and potential damage to tissues. These threshold effects highlight the importance of dosage regulation in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of creatinine and the metabolism of arginine and proline. The compound interacts with enzymes such as CSHase, which catalyzes its conversion to sarcosine. This interaction is crucial for maintaining metabolic flux and regulating metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound is essential for its biological activity and overall function in metabolic processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. Post-translational modifications and targeting signals direct this compound to these compartments, ensuring its proper function and activity within the cell .
Properties
IUPAC Name |
2-[carbamoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKYKXYSQMOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331408 | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Carbamoylsarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30565-25-4 | |
| Record name | 3-Methylhydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[carbamoyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)












